

Application Notes: Enhancing Superovulation in 129 Strain Mice with **Buserelin**

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Compound of Interest

Compound Name: *Buserelin*

Cat. No.: *B193263*

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Introduction

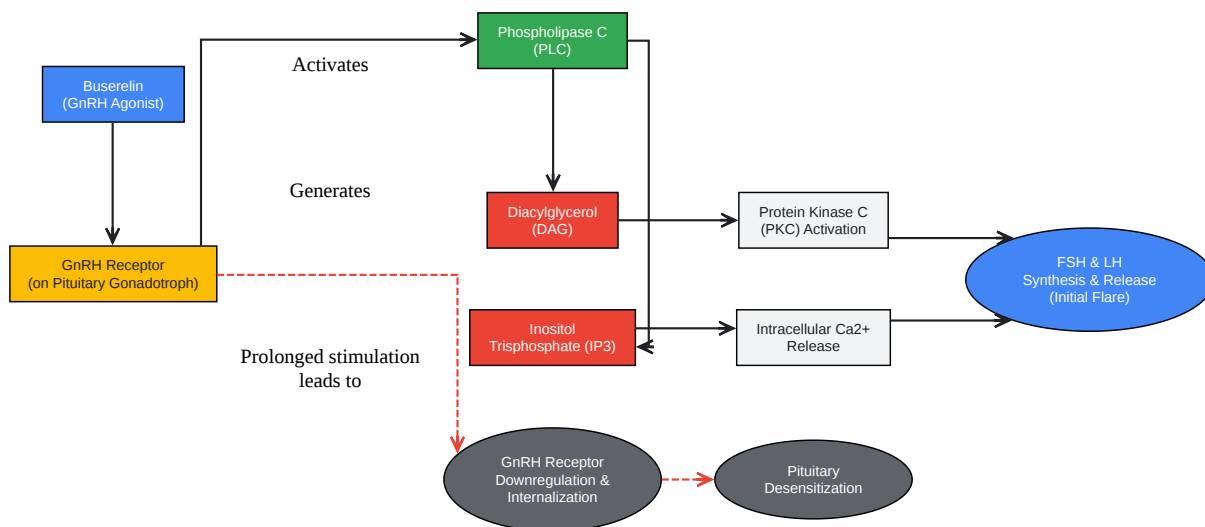
The 129 mouse strain is a valuable tool in genetic research, but it is often characterized by low fertility and a poor response to standard superovulation protocols.^{[1][2][3]} This can hinder the efficient generation of genetically modified models and other applications requiring large numbers of oocytes. **Buserelin**, a gonadotropin-releasing hormone (GnRH) agonist, can be used as a pre-treatment to significantly improve the quality of oocytes and the success of in vitro fertilization (IVF) in this strain.^{[1][2][3][4]}

Buserelin works by initially stimulating the pituitary gland to release follicle-stimulating hormone (FSH) and luteinizing hormone (LH), a phenomenon known as the "flare effect".^{[5][6]} This is followed by a desensitization of the pituitary to GnRH, which prevents a premature LH surge and allows for more synchronized follicular development in response to exogenous gonadotropins.^{[6][7]} The strategic use of **Buserelin** prior to the standard Pregnant Mare Serum Gonadotropin (PMSG) and human Chorionic Gonadotropin (hCG) regimen has been shown to dramatically increase IVF fertility rates in 129S1/SvImJ mice.^{[1][2][3][4]}

Buserelin Signaling Pathway

Buserelin, as a GnRH agonist, mimics the action of endogenous GnRH. It binds to GnRH receptors on pituitary gonadotrophs, initiating a signaling cascade that leads to the synthesis and release of FSH and LH. This initial agonistic action is responsible for the "flare effect." However, continuous exposure to **Buserelin** leads to the downregulation and internalization of GnRH receptors, rendering the gonadotrophs refractory to further stimulation.^{[5][6][7]} This

subsequent desensitization is key to preventing a spontaneous LH surge during controlled ovarian hyperstimulation.



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Buserelin's mechanism of action on the pituitary gonadotroph.

Experimental Protocols

Superovulation Protocol for 129 Strain Mice Using Buserelin Pre-treatment

This protocol is adapted from a study that demonstrated improved IVF fertility rates in 129S1/SvImJ mice.[\[1\]](#)[\[4\]](#)

Materials:

- **Buserelin** acetate
- Pregnant Mare Serum Gonadotropin (PMSG)
- human Chorionic Gonadotropin (hCG)
- Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
- 1 mL syringes with 27-gauge needles
- Female 129 strain mice (e.g., 129S1/SvImJ), 3-5 weeks of age
- Proven stud male mice

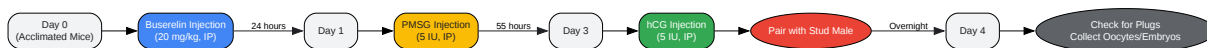
Procedure:

- Animal Acclimation: House female mice in the animal facility for 7 to 10 days before initiating the hormone treatment to allow for acclimation.[\[4\]](#)
- **Buserelin** Administration (Day 0):
 - Prepare a solution of **Buserelin** in sterile saline.
 - Administer 0.1 mL of **Buserelin** solution (20 mg/kg body weight) via intraperitoneal (IP) injection.[\[4\]](#)
- PMSG Administration (Day 1):
 - 24 hours after the **Buserelin** injection, prepare a solution of PMSG in sterile saline.
 - Administer 5 IU of PMSG in a volume of 0.1 mL via IP injection.[\[4\]](#) This is typically done between 11:00 AM and 3:00 PM.[\[4\]](#)
- hCG Administration and Mating (Day 3):
 - 55 hours after the PMSG injection, prepare a solution of hCG in sterile saline.
 - Administer 5 IU of hCG in a volume of 0.1 mL via IP injection.[\[1\]](#)[\[4\]](#) This is typically done between 3:00 PM and 6:00 PM.[\[4\]](#)

- Immediately after hCG administration, pair each female mouse with a proven stud male for mating.
- Oocyte/Embryo Collection (Day 4):
 - The following morning, check females for the presence of a vaginal plug, which indicates successful mating.
 - Euthanize the plugged females and collect the oviducts to harvest the oocytes or one-cell embryos.

Experimental Workflow

The following diagram illustrates the timeline for the **Buserelin**-enhanced superovulation protocol.



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Timeline for **Buserelin**-enhanced superovulation in 129 mice.

Data Presentation

The following table summarizes the significant improvement in IVF fertility rates in 129S1/SvImJ mice when using the **Buserelin** pre-treatment protocol compared to standard PMSG/hCG protocols with varying PMSG-hCG intervals.

| Treatment Group | PMSG-hCG Interval (hours) | Buserelin Pre-treatment | IVF Fertility Rate (129 oocytes x 129 sperm) | IVF Fertility Rate (129 oocytes x C57BL/6J sperm) |
|-----------------|---------------------------|-------------------------|--|---|
| Group 1 | 48 | No | 1% | 5% |
| Group 2 | 52 | No | 1% | 10% |
| Group 3 | 55 | No | 17% | 40% |
| Group 4 | 55 | Yes | 55% | 59% |

Data adapted from a study on 129S1/SvImJ mice.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Conclusion

The administration of **Buserelin** 24 hours prior to a standard superovulation protocol with an extended PMSG to hCG interval of 55 hours significantly enhances the in vitro fertilization rate of oocytes from the 129S1/SvImJ mouse strain.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This protocol offers a valuable refinement for researchers working with this genetically important but reproductively challenging mouse strain, ultimately improving the efficiency of generating transgenic and other genetically engineered mice. It is important to note that the response to superovulation can be influenced by various factors including the specific substrain, age, and weight of the mice, and minor optimizations may be necessary for individual laboratory settings.[\[8\]](#)[\[9\]](#)[\[10\]](#)

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